5-(2-Acetylaminophenyl)picolinic acid
Description
Structure
3D Structure
Properties
CAS No. |
1242339-62-3 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
5-(2-acetamidophenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H12N2O3/c1-9(17)16-12-5-3-2-4-11(12)10-6-7-13(14(18)19)15-8-10/h2-8H,1H3,(H,16,17)(H,18,19) |
InChI Key |
MEFRGTVPJKCXDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CN=C(C=C2)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization
De Novo Synthetic Routes to 5-(2-Acetylaminophenyl)picolinic Acid
The de novo synthesis of this compound is a multi-step process that hinges on the strategic formation of the picolinic acid core and the subsequent introduction of the 2-acetylaminophenyl substituent. The most prominent and versatile method for creating the key carbon-carbon bond between the pyridine (B92270) and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. nih.govuwindsor.ca
A plausible synthetic pathway would involve the coupling of a 5-halopicolinic acid ester (e.g., methyl 5-bromopicolinate) with a (2-acetylaminophenyl)boronic acid derivative. This is followed by the hydrolysis of the ester to yield the final carboxylic acid.
Plausible Synthetic Scheme:
The formation of the picolinic acid scaffold can be achieved through several established routes. Commercially, picolinic acid is often produced via the ammoxidation of 2-picoline, followed by the hydrolysis of the resulting 2-cyanopyridine. researchgate.net For laboratory-scale synthesis of substituted picolinates needed for cross-coupling, a common starting point is a pre-functionalized pyridine ring.
One key precursor, methyl 5-bromopicolinate, can be synthesized from commercially available 6-hydroxypicolinic acid through a sequence of bromination and esterification reactions. Alternative pathways to substituted picolinic acids include multi-component reactions. For instance, a one-pot synthesis can yield picolinate (B1231196) derivatives from the reaction of an ethyl 2-oxopropanoate, ammonium (B1175870) acetate, malononitrile, and various aldehydes, showcasing the versatility in building the pyridine core. rsc.orgresearchgate.net
Another approach involves the nitration of picolinic acid N-oxide, followed by reduction to form aminopicolinic acids, which can then be further modified. umsl.edu The Sonogashira coupling has also been employed to introduce aryl groups onto the picolinic acid skeleton, starting from iodo-picolinate derivatives. umsl.edu
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, particularly for the key Suzuki coupling step. The choice of catalyst, base, and solvent system significantly influences the reaction's efficiency.
For the Suzuki coupling of heteroaryl halides, palladium catalysts are paramount. mdpi.com Catalysts like [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often effective for coupling heteroaryl halides with arylboronic acids. mdpi.com
A model study for the synthesis of picolinic acid derivatives identified optimal conditions through systematic evaluation. rsc.org The study found that for a multi-component synthesis, a specific metal-organic framework catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, at a loading of just 5 mg in ethanol (B145695) at ambient temperature, provided the best results. researchgate.netrsc.org This highlights a move towards milder, more efficient catalytic systems.
Below is a table summarizing the optimization of reaction conditions for a model picolinic acid derivative synthesis, which informs the potential optimization for the target compound.
| Entry | Catalyst (mg) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5 | DMF | 25 | 10 | 75 |
| 2 | 5 | H₂O | 25 | 12 | 60 |
| 3 | 5 | CH₃CN | 25 | 8 | 82 |
| 4 | 5 | EtOH | 25 | 5 | 96 |
| 5 | 5 | MeOH | 25 | 6 | 90 |
| 6 | 2.5 | EtOH | 25 | 7 | 85 |
| 7 | 10 | EtOH | 25 | 5 | 96 |
| 8 | 5 | EtOH | 50 | 4 | 94 |
Data adapted from a model synthesis of picolinic acid derivatives. rsc.org
Modern synthetic chemistry increasingly employs advanced catalytic systems to improve efficiency and environmental friendliness. The synthesis of picolinic acid derivatives benefits significantly from novel heterogeneous catalysts. Metal-Organic Frameworks (MOFs) have emerged as highly effective catalysts due to their large surface area and tunable active sites. researchgate.net
For example, the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst, a zirconium-based MOF functionalized with phosphonic acid groups, has been successfully used for the one-pot synthesis of picolinate and picolinic acid derivatives at room temperature. researchgate.netrsc.org The proposed mechanism involves the activation of an aldehyde by the acidic groups on the catalyst, followed by a series of condensations and a final cooperative vinylogous anomeric-based oxidation to form the picolinate product. researchgate.net This approach avoids harsh reagents and high temperatures, representing a significant advancement in green chemistry.
While specific enzymatic routes for this compound are not widely documented, the broader field of enzyme-catalyzed synthesis is rapidly expanding. Enzymes offer unparalleled selectivity and operate under mild conditions, making them attractive for complex pharmaceutical synthesis.
Targeted Chemical Modifications and Analogue Synthesis for Structure-Activity Relationship Studies
To investigate the structure-activity relationship (SAR), analogues of this compound are synthesized by systematically modifying either the picolinic acid nucleus or the acetylaminophenyl moiety. nih.govrsc.org These studies are essential for optimizing a compound's desired properties, whether for pharmaceutical or agrochemical applications. nih.govmdpi.com
The picolinic acid core offers several positions for structural modification to generate a library of analogues.
Modification of the Carboxylic Acid Group: The carboxylic acid at the C2 position is a prime target for derivatization. It can be converted into a variety of functional groups, including esters, amides, nitriles, or tetrazoles. google.com For example, reacting the acid with various alcohols or amines (using coupling agents like HATU) produces a range of esters and amides, which can alter the compound's solubility, stability, and binding interactions. google.commdpi.com
Substitution on the Pyridine Ring: The pyridine ring can be further functionalized. For instance, in the development of novel herbicides, picolinic acids have been substituted at the C4, C3, and C6 positions with groups like amines and halogens to modulate biological activity. nih.govresearchgate.net
Scaffold Hopping: More advanced strategies involve replacing the picolinic acid core with other heterocyclic systems while maintaining key pharmacophoric features, a technique known as scaffold hopping. researchgate.net
The table below shows examples of derivatives created by modifying a 5-substituted picolinic acid core. google.com
| Parent Compound | Modification Site | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| 5-Substituted Picolinic Acid | Carboxylic Acid (C2) | SOCl₂, then R-OH | Ester (-COOR) |
| 5-Substituted Picolinic Acid | Carboxylic Acid (C2) | HATU, R-NH₂ | Amide (-CONHR) |
| 5-Substituted Picolinic Acid | Carboxylic Acid (C2) | Dehydration (e.g., with P₂O₅) | Nitrile (-CN) |
| 5-Substituted Picolinic Acid | Carboxylic Acid (C2) | Multi-step reaction with azides | Tetrazole |
The acetylaminophenyl group also provides opportunities for targeted modification.
Amide N-H Modification: The nitrogen of the acetylamino group can be alkylated or used as a handle for further substitutions, although this can be challenging without affecting other parts of the molecule.
Aromatic Ring Substitution: The phenyl ring can undergo electrophilic aromatic substitution (e.g., halogenation, nitration). The acetylamino group is an ortho-, para-directing group, meaning new substituents would primarily be introduced at the positions ortho or para to the amide. This allows for regioselective synthesis of analogues with varied electronic and steric properties on the phenyl ring.
Amide Hydrolysis and Re-acylation: The acetyl group can be hydrolyzed back to a primary amine (-NH₂). This amine can then be re-acylated with different acyl chlorides or anhydrides to introduce a variety of substituents in place of the acetyl group, providing a straightforward way to explore the impact of this part of the molecule. unibo.itderpharmachemica.com For instance, reacting the free amine with various dicarboxylic acid chlorides can create dimeric structures or introduce new linking groups. derpharmachemica.com
Rigorous Spectroscopic and Chromatographic Characterization of Synthesized Compounds
The unambiguous confirmation of the chemical structure of synthesized compounds like this compound and its derivatives relies on a combination of powerful analytical techniques. These methods provide complementary information, which, when pieced together, offers a complete picture of the molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.
For This compound , the ¹H-NMR spectrum is expected to exhibit a series of distinct signals corresponding to the different types of protons present. The aromatic region would be complex, showing signals for the protons on both the picolinic acid ring and the phenyl ring. The protons on the picolinic acid moiety are anticipated to appear as a set of multiplets, characteristic of a substituted pyridine ring. The protons of the 2-acetylaminophenyl group would also give rise to a series of signals in the aromatic region, with their chemical shifts and coupling patterns dictated by their substitution pattern. Furthermore, a singlet corresponding to the methyl protons of the acetyl group would be expected in the aliphatic region of the spectrum, typically around 2.0-2.3 ppm. The amide proton (NH) would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The carboxylic acid proton is also expected to be a broad singlet at a downfield chemical shift.
The ¹³C-NMR spectrum provides complementary information on the carbon framework of the molecule. For This compound , distinct signals would be anticipated for each unique carbon atom. This includes the carbonyl carbons of the carboxylic acid and the amide group, which would appear at the downfield end of the spectrum. The sp²-hybridized carbons of the pyridine and phenyl rings would resonate in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the substituents. The methyl carbon of the acetyl group would be found in the aliphatic region.
Table 1: Representative ¹H-NMR Data for Related Compounds
| Compound | Solvent | ¹H-NMR Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| N-acetyl-2-nitroaniline | CDCl₃ | 9.6 (s, 1H), 8.57 (d, 1H), 8.42 (d, 1H), 8.23 (t, 1H), 7.9 (t, 1H), 2.07 (s, 3H) | rsc.org |
| 4-Amino-3,5-dichloro-6-(3-methyl-5-(p-tolyl)-1H-pyrazol-1-yl)picolinic acid | DMSO-d₆ | 13.90 (s, 1H), 7.21 (s, 2H), 7.14 (d, J = 8.1 Hz, 2H), 7.08 (d, J = 8.1 Hz, 2H), 6.47 (s, 1H), 2.25 (s, 3H), 2.25 (s, 3H) | mdpi.com |
Table 2: Representative ¹³C-NMR Data for Related Compounds
| Compound | Solvent | ¹³C-NMR Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| N-acetyl-2-nitroaniline | CDCl₃ | 168.71, 140.17, 135.9, 135.1, 125.6, 122.8, 121.2, 22.9 | rsc.org |
| 4-Amino-3,5-dichloro-6-(3-methyl-5-(p-tolyl)-1H-pyrazol-1-yl)picolinic acid | DMSO-d₆ | 165.94, 150.50, 149.53, 147.69, 147.12, 145.13, 138.41, 129.79, 127.35, 127.13, 113.10, 112.26, 106.17, 21.19, 13.79 | mdpi.com |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For This compound , with a molecular formula of C₁₄H₁₂N₂O₃, the calculated monoisotopic mass is 256.0848 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 256. The fragmentation of this compound would likely proceed through several characteristic pathways. A common fragmentation for amides is the cleavage of the bond alpha to the carbonyl group. For N-aryl substituted acetamides, a primary fragmentation process is often the loss of a ketene (B1206846) molecule (CH₂=C=O) via a McLafferty-type rearrangement if a gamma-hydrogen is available, or through other rearrangement mechanisms. nih.gov In the case of this compound, cleavage of the amide bond could lead to fragments corresponding to the picolinic acid and the acetylaminophenyl moieties. The loss of small, stable molecules such as CO, CO₂, and H₂O from the molecular ion or subsequent fragment ions is also a common feature in the mass spectra of carboxylic acids. The fragmentation of the picolinic acid ring itself can also contribute to the complexity of the spectrum.
High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and key fragments, providing a high degree of confidence in the compound's identity.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Adduct | Calculated m/z |
|---|---|---|
| ESI+ | [M+H]⁺ | 257.0921 |
| ESI+ | [M+Na]⁺ | 279.0740 |
| ESI- | [M-H]⁻ | 255.0775 |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the IR spectrum of This compound , several characteristic absorption bands are expected. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid would likely appear as a strong band around 1700-1725 cm⁻¹. The amide functional group would exhibit a characteristic N-H stretching vibration around 3300-3500 cm⁻¹ and a strong C=O (Amide I band) stretching vibration around 1650-1680 cm⁻¹. The C-N stretching and N-H bending (Amide II band) vibrations would also be present in the fingerprint region of the spectrum. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.
Elemental analysis (CHNS) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. For This compound (C₁₄H₁₂N₂O₃), the theoretical elemental composition is approximately C 65.62%, H 4.72%, and N 10.93%. A close correlation between the experimentally determined percentages and the theoretical values provides strong evidence for the compound's purity and elemental formula.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700-1725 |
| Amide | N-H Stretch | 3300-3500 |
| Amide | C=O Stretch (Amide I) | 1650-1680 |
| Amide | N-H Bend (Amide II) | 1510-1550 |
| Aromatic Rings | C-H Stretch | ~3030 |
| Aromatic Rings | C=C Stretch | 1450-1600 |
While a crystal structure for this compound has not been reported in the searched literature, the crystal structures of related picolinic acid derivatives have been described. For example, studies on other 5-aryl-picolinic acids have shown that the nature of the substituents can significantly influence the crystal packing and conformational preferences of the molecules. researchgate.netrsc.org These studies provide a framework for understanding the potential solid-state behavior of the title compound. The analysis of a series of 1,5-benzodiazepin-2-one (B1260877) derivatives also highlights how substituent changes can impact crystal packing and intermolecular interactions. mdpi.com
Table 5: Crystallographic Data for a Related Picolinic Acid Derivative
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 5-(3,4-Dicarboxylphenyl)picolinic acid coordinated to Mn(II) | Not specified | Not specified | Formation of coordination polymers with diverse structural motifs depending on reaction conditions. | rsc.org |
Molecular and Cellular Pharmacology: Mechanisms of Action
Identification and Characterization of Molecular Targets
The initial steps in characterizing the pharmacological profile of a compound involve identifying its direct molecular interactors within a biological system. For 5-(2-Acetylaminophenyl)picolinic acid and its related analogs, this has been pursued through a combination of binding assays, enzymatic activity studies, and analysis of inherent chemical properties like metal chelation.
Receptor binding assays are fundamental in drug discovery for determining the affinity of a ligand for its receptor. nih.gov Common formats include filtration assays and scintillation proximity assays (SPA), which typically use a radiolabeled ligand to quantify binding to a receptor source. nih.govresearchgate.net A heterologous competition binding assay, for instance, can determine the affinity (Ki) of an unlabeled compound by measuring its ability to displace a known radioligand. nih.gov
While these methods are standard for identifying ligand-target interactions, specific receptor binding assay data for this compound is not extensively detailed in the currently reviewed scientific literature. Research has instead focused more on its effects on enzymatic targets and downstream cellular pathways.
The interaction of this compound derivatives with various enzymes has been a significant area of investigation, revealing a range of inhibitory activities.
Histone Deacetylases (HDACs): Structurally related 5-acylamino-picolinic acid derivatives have demonstrated potent activity as HDAC inhibitors. HDACs are crucial epigenetic regulators, and their inhibition is a validated strategy in oncology. nih.gov In a study on novel 5-acylamino-2-pyridylacrylic- and -picolinic hydroxamates, specific compounds showed selective, nanomolar-level inhibition of several HDAC isoforms. nih.gov For instance, one hydroxamate derivative proved to be a class I/IIb-selective inhibitor, potently targeting HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10. nih.gov This suggests that the 5-acylamino-picolinic acid scaffold is a promising pharmacophore for developing targeted anticancer agents.
Matrix Metalloproteinase-13 (MMP-13): MMP-13 is a key enzyme in the degradation of type II collagen, making it an attractive target for diseases like osteoarthritis. researchgate.netnih.gov Carboxylic acid-based inhibitors, a class that includes picolinic acid derivatives, have been developed as potent and selective MMP-13 inhibitors. One such inhibitor was identified as having a sub-nanomolar IC50 value of 0.5 nM against MMP-13, with high selectivity over other MMPs like MMP-1. researchgate.net Another series of inhibitors based on a different scaffold also yielded compounds with low nanomolar IC50 values (e.g., 3.4 nM) and significant selectivity. nih.gov While not the exact title compound, these findings highlight the potential of this chemical class to target MMP-13. researchgate.netnih.gov
Apoptosis Signal-Regulating Kinase 1 (ASK1): ASK1 is a key component in cellular stress-response pathways, and its inhibition is being explored for various therapeutic applications. nih.govnih.gov Research into pyridin-2-yl urea (B33335) inhibitors, which share the pyridine (B92270) core with picolinic acid, has identified highly potent compounds. One such inhibitor demonstrated an IC50 of 1.55 ± 0.27 nM against ASK1, showcasing the effectiveness of the pyridine scaffold in targeting this kinase. nih.govmdpi.com Another 2-pyridinyl urea compound was also identified as a potent ASK1 inhibitor, though it displayed some off-target effects on cell cycle kinases. nih.govresearchgate.net
Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a well-established target in cancer therapy. mdpi.comfrontiersin.org Picolinic acid derivatives have been designed and synthesized to target the EGFR kinase domain. researchgate.netpensoft.net Molecular docking studies suggest that these compounds can fit well into the EGFR kinase pocket. researchgate.netpensoft.net One derivative exhibited an EGFR kinase inhibitory activity with an IC50 of 7.15 µM and showed cytotoxic effects against the A549 lung cancer cell line. researchgate.netpensoft.net
New Delhi Metallo-β-lactamase-1 (NDM-1) and Catechol 2,3-Dioxygenase: Dipicolinic acid, a related dicarboxylic acid pyridine derivative, has been shown to inhibit NDM-1 with an IC50 value of 520 nM, indicating that the pyridine carboxylate structure can interact with metalloenzymes. nih.gov However, specific inhibitory data for this compound against NDM-1 or Catechol 2,3-Dioxygenase is not prominently featured in the reviewed literature.
The picolinic acid structure inherently functions as a bidentate chelating agent, coordinating metal ions through the pyridine nitrogen and the carboxylate oxygen. niscpr.res.in This property is well-documented and is crucial to many of its biological effects. Picolinic acid forms stable complexes with a variety of divalent metal ions, including zinc (Zn²⁺), nickel (Ni²⁺), copper (Cu²⁺), and cadmium (Cd²⁺). acs.orgacs.orgasianpubs.orgresearchgate.net The stability of these complexes has been quantified, demonstrating the robust metal-binding capacity of the picolinic acid moiety. acs.orgacs.org This chelation is believed to be a primary mechanism by which it influences the metabolism of essential trace elements.
| Metal Ion | log K (Overall Stability) |
|---|---|
| Copper (Cu²⁺) | 16.0 |
| Nickel (Ni²⁺) | 11.9 |
| Zinc (Zn²⁺) | 9.42 |
| Lead (Pb²⁺) | 7.88 |
| Cadmium (Cd²⁺) | 7.54 |
A direct consequence of its metal-chelating ability is the interaction of picolinic acid with zinc-dependent biological structures. Zinc finger proteins (ZFPs) are a major class of proteins that require zinc for structural integrity and function, which often involves DNA binding or protein-protein interactions. researchwithnj.comnih.govresearchgate.net Picolinic acid has been identified as a key endogenous ligand that facilitates the absorption and transport of zinc. nih.gov It is believed to assist in the intestinal absorption of zinc and modulate its availability within the body, which in turn can affect the function of zinc finger proteins. nih.govmdpi.com The ability of picolinic acid to displace zinc from ZFPs or alter its local concentration can disrupt the normal function of these proteins. mdpi.com
Elucidation of Intracellular Signaling Pathway Modulation
Beyond direct target binding, the pharmacological effects of this compound and its analogs are defined by their influence on complex intracellular signaling networks, particularly those governing cell fate decisions like apoptosis and cell cycle progression.
Apoptosis Induction: A significant mechanism of action for picolinic acid derivatives is the induction of apoptosis, or programmed cell death. nih.gov Analogs of this compound have been shown to trigger apoptosis in cancer cells. mdpi.com The mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. biorxiv.orgnih.govwikipedia.orgnih.gov Studies on related compounds show an upregulation of the pro-apoptotic proteins Bax and Bak and a downregulation of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the balance between pro- and anti-apoptotic factors leads to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, cell death. biorxiv.orgnih.govscilit.com Furthermore, one picolinic acid derivative was found to induce apoptosis in lung cancer cells by activating caspases 3, 4, and 9 and enhancing the phosphorylation of eukaryotic initiation factor 2 (eIF2), which is indicative of endoplasmic reticulum stress. pensoft.net
Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can halt cell proliferation by causing cell cycle arrest. nih.govmdpi.com Treatment of cancer cells with related 5-acylamino-picolinic acid derivatives resulted in a significant arrest of cells in the G1 or pre-G1 phase of the cell cycle. nih.gov For example, a study demonstrated that a specific 2'-aminoanilide derivative caused 100% of U937 leukemia cells to enter a pre-G1 phase arrest after 48 hours. nih.gov This effect is often linked to the upregulation of cyclin-dependent kinase inhibitors like p21, which prevents the cell from progressing through the cell cycle checkpoints. mdpi.comnih.gov Another picolinamide (B142947) derivative was found to cause cell cycle arrest at the G2/M phase in A549 lung cancer cells. nih.gov
| Compound | Treatment Duration | Cells in Pre-G1 Phase (%) |
|---|---|---|
| Hydroxamate derivative (5d) | 48 hours | 76% |
| 2'-aminoanilide derivative (8f) | 48 hours | 100% |
Investigation of Protein-Protein Interaction Modulations
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation by small molecules represents a significant frontier in drug discovery. guidechem.comnih.gov These interactions, often characterized by large, flat, and featureless interfaces, have historically been considered challenging targets for small-molecule drugs. guidechem.com However, progress has been made by identifying "hot spots"—key residues that contribute most to the binding energy. nih.gov Small molecules that mimic these key residues can disrupt or stabilize PPIs, offering therapeutic potential for a range of diseases, including cancer and infectious diseases. nih.gov
Picolinic acid and its derivatives are known to interact with various biological molecules. Picolinic acid itself is a natural human metabolite of tryptophan and acts as a chelating agent for metal ions like zinc. wikipedia.org This chelation ability is relevant for its interaction with zinc-finger proteins, a large family of proteins involved in a vast array of cellular functions. While the core picolinic acid structure suggests a potential for such interactions, specific studies investigating the ability of This compound to modulate any specific protein-protein interactions have not been found in the available scientific literature. Research on related isomers, such as 5-(4-acetamidophenyl)picolinic acid, also notes a lack of direct evidence for the modulation of zinc-finger proteins.
Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Function
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. This involves systematically modifying the chemical structure and assessing the impact on biological activity.
A systematic SAR study for This compound has not been documented in published research. Such a study would typically involve the synthesis and testing of a series of analogues to probe the importance of its three main structural components: the picolinic acid ring, the central phenyl ring, and the N-acetyl group at the ortho position.
For context, SAR studies on other picolinic acid derivatives have been performed for different applications. For instance, in the field of herbicides, modifications to the 6-position of the picolinic acid ring with aryl-substituted pyrazoles have led to compounds with potent activity against plant-specific proteins like auxin-signaling F-box protein 5 (AFB5). nih.gov Another study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives explored how different substituents on the phenyl ring affected the inhibition of the oncogenic transcription factor FOXM1. nih.gov
Is the carboxylic acid group essential for activity?
How does the position of the acetylamino group on the phenyl ring (ortho vs. meta vs. para) affect function?
Can the acetyl group be replaced with other substituents to improve activity?
A pharmacophore is the essential three-dimensional arrangement of features that allows a molecule to interact with a specific biological target. Identifying these key elements is a primary goal of SAR studies. For This compound , one can hypothesize potential pharmacophoric features based on its structure:
Hydrogen Bond Donor/Acceptor: The carboxylic acid group of the picolinic acid moiety.
Hydrogen Bond Donor: The N-H of the acetylamino group.
Hydrogen Bond Acceptor: The carbonyl oxygen of the acetylamino group and the nitrogen atom in the pyridine ring.
Aromatic/Hydrophobic Regions: The two phenyl rings.
However, without a known biological target and experimental SAR data, the actual pharmacophoric elements required for any specific biological function of this compound remain purely speculative.
Computational Chemistry and Molecular Modeling Approaches
Computational methods like molecular docking and molecular dynamics are powerful tools for predicting and analyzing how a ligand might bind to a protein target.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. There are no published molecular docking studies specifically for This compound .
Docking studies on related structures highlight the approach. For example, various diphenylquinoxaline-6-carbohydrazide hybrids were docked into the active site of α-glucosidase to understand their inhibitory potential. nih.gov The results showed a correlation between the docking scores (binding energy) and the experimentally measured IC₅₀ values, validating the computational model. nih.gov Similarly, docking was used to study the binding of pyridine derivatives to bovine serum albumin (BSA), identifying key interactions like hydrogen bonds and van der Waals forces. researchgate.net
A hypothetical docking study of This compound would require a selected protein target. The simulation would then predict its binding pose and score, as shown in the generic table below.
Table 1: Hypothetical Molecular Docking Results This table is for illustrative purposes only. The data is not real and is based on a hypothetical study.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Hypothetical Kinase X | -8.5 | LYS_72, ASP_184 | Hydrogen Bond, Salt Bridge |
| Hypothetical PPI Target Y | -7.2 | PHE_45, TRP_101 | Pi-Pi Stacking |
MD simulations provide a dynamic view of the conformational changes and stability of a protein-ligand complex over time. Again, no specific MD simulation studies for This compound have been published.
MD simulations are often used to refine docking results and assess the stability of predicted binding poses. For instance, simulations were used to study the stability of ketoprofen (B1673614) derivatives bound to human serum albumin, confirming the stability of the complexes predicted by docking. mdpi.com In another study, MD simulations of a ligand-bound receptor were run for 100 nanoseconds to confirm the stability of the complex. Such simulations can reveal crucial information about the flexibility of the ligand in the binding pocket and the persistence of key interactions.
While the chemical structure of This compound is known, it remains a largely uncharacterized compound in the scientific literature. The specific investigations into its ability to modulate protein-protein interactions, its detailed structure-activity relationships, and its behavior in computational models—as required by the requested outline—are not available in public research databases. The information provided herein is based on general principles and data from related but distinct chemical series, highlighting the methodologies that would be required to properly characterize this compound. Further experimental and computational research is needed to elucidate the molecular and cellular pharmacology of This compound .
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and mathematical approach to elucidate the relationships between the structural features of a series of chemical compounds and their biological activities. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be illustrated through studies on structurally related compounds, such as derivatives of picolinic acid and N-(2-aminophenyl)-benzamides. These studies provide a framework for understanding how variations in molecular structure can influence biological outcomes, a concept that is central to predictive biology and drug design.
Theoretical Framework and Application to Related Compounds
QSAR analysis is predicated on the hypothesis that the biological activity of a chemical compound is a function of its molecular structure and physicochemical properties. By developing mathematical models, QSAR aims to predict the activity of new, untested compounds. These models are typically built using a "training set" of molecules with known activities and then validated using an external "test set."
For instance, 3D-QSAR studies on N-(2-aminophenyl)-benzamide derivatives, which share a substituted aminophenyl moiety with this compound, have been conducted to understand their inhibitory activity against enzymes like Histone Deacetylase 2 (HDAC2). researchgate.netsphinxsai.com In these studies, various physicochemical descriptors are calculated for each molecule in the series. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).
Multiple linear regression (MLR), partial least squares (PLS), and other statistical methods are then employed to generate a mathematical equation that correlates these descriptors with the observed biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration). sphinxsai.com
Key Findings from Analog Studies
A 3D-QSAR study on a series of N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors revealed the importance of steric and electrostatic fields in determining the biological activity. researchgate.net The developed model demonstrated a good coefficient of determination (r²) of 0.735696, indicating a strong correlation between the selected descriptors and the anti-HDAC2 activity. researchgate.net Such models can generate contour maps that visualize regions where certain properties are predicted to enhance or diminish activity, guiding the rational design of more potent analogs.
Another QSAR study on N-(2-aminophenyl)-benzamide derivatives identified a highly predictive model with an r² value of 0.927 and a cross-validated coefficient (q²) of 0.815. sphinxsai.com The analysis suggested that the presence of bulky groups and specific electrostatic interactions on the phenyl ring were crucial for activity. sphinxsai.com
Similarly, QSAR models have been developed for picolinic acid derivatives with herbicidal activity. nih.gov A study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds constructed a 3D-QSAR model to guide the synthesis of new potential herbicides. nih.gov This underscores the utility of QSAR in diverse areas of biological activity.
The statistical robustness of a QSAR model is critical for its predictive power. Key statistical parameters used to evaluate QSAR models from studies on related compounds are presented in the table below.
| QSAR Model Type | Compound Series | r² (Coefficient of Determination) | q² (Cross-validated r²) | pred_r² (Predictive r² for test set) | Reference |
| 3D-QSAR | N-(2-aminophenyl)-benzamide derivatives | 0.735696 | Not Reported | Not Reported | researchgate.net |
| 3D-QSAR (MFA) | N-(2-aminophenyl)-benzamide derivatives | 0.927 | 0.815 | 0.845 | sphinxsai.com |
| 2D-QSAR (GFA) | N-(2-aminophenyl)-benzamide derivatives | 0.794 | 0.634 | 0.6343 | sphinxsai.com |
| Atom-based 3D-QSAR | Aminophenyl benzamide (B126) derivatives | 0.99 | 0.85 | Not Reported | nih.gov |
Table 1: Statistical Parameters of QSAR Models for Structurally Related Compound Series
Predictive Insights for this compound
Extrapolating from these related studies, a hypothetical QSAR analysis of this compound and its analogs would involve the systematic variation of substituents on both the picolinic acid and the phenyl rings. Descriptors such as the Hammett electronic parameter (σ), molar refractivity (MR), and hydrophobicity (π) would likely be important in defining the structure-activity relationship.
For example, modifications to the acetyl group on the aminophenyl ring could influence steric bulk and hydrogen bonding capacity. Substitution at different positions on the phenyl ring would alter the electronic and hydrophobic properties of that moiety. Similarly, adding substituents to the picolinic acid ring would modulate its electronic character and binding interactions.
While a dedicated QSAR model for this compound is needed for precise predictions, the established methodologies and findings from structurally analogous series provide a valuable roadmap for future in silico studies aimed at optimizing its biological activity.
In Vivo Preclinical Pharmacological Investigations in Animal Models
Pharmacodynamic Studies in Relevant Animal Disease Models
No in vivo pharmacodynamic data for 5-(2-Acetylaminophenyl)picolinic acid in any animal disease models were identified.
There is no available information regarding the modulation of disease biomarkers in animal systems by this compound.
No efficacy studies for this compound in established animal models for anti-infective, anti-cancer, anti-inflammatory, neurodegenerative, osteoporosis, or anticonvulsant activities were found in the search results.
Information regarding the in vivo immune responses or immunomodulatory effects of this compound is not available in the provided search results.
Target Engagement Validation in Animal Systems
There is no data available on the in vivo target engagement validation for this compound in animal systems.
No studies involving the ex vivo analysis of target occupancy in tissues for this compound were identified.
No information was found concerning the use of in vivo imaging techniques to assess the pharmacodynamic readouts of this compound.
Compound Names Mentioned
As no specific data was found for the primary compound or any related compounds in a relevant context, the compound table is not applicable.
Preclinical Pharmacokinetics and Metabolism Studies Non Human
In Vitro Metabolic Stability Assessment
In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo clearance of a compound. These assays typically measure the rate at which a compound is metabolized by liver enzymes.
Hepatic Microsomal and Hepatocyte Stability Assays
Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), are incubated with the test compound. Similarly, primary hepatocytes, which contain a broader range of both Phase I and Phase II metabolic enzymes and cofactors, are used to provide a more comprehensive picture of metabolic stability. The disappearance of the parent compound over time is monitored, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).
No published data exists detailing the in vitro half-life or intrinsic clearance of 5-(2-Acetylaminophenyl)picolinic acid in human or animal-derived hepatic microsomes or hepatocytes.
Identification of Metabolic Pathways and Enzymes Involved
To identify the primary metabolic pathways, researchers analyze the metabolites formed during incubation with microsomes or hepatocytes. Common metabolic reactions include oxidation, reduction, hydrolysis (Phase I), and conjugation with molecules like glucuronic acid or sulfate (Phase II). To identify the specific enzymes responsible, particularly CYP isoforms, reaction phenotyping studies are conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for different CYP isoforms in microsomal incubations.
There are no available studies that identify the metabolites or the specific metabolic enzymes involved in the biotransformation of this compound.
Pharmacokinetic Profiling in Animal Species
Pharmacokinetic studies in animal models such as rats, mice, dogs, or non-human primates are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.
Absorption and Bioavailability Characteristics
These studies assess the extent and rate of drug absorption into the systemic circulation, often after oral administration. Key parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are determined. Bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
No data on the oral absorption or bioavailability of this compound in any animal species has been reported in the scientific literature.
Distribution Profile Across Tissues and Biological Fluids
Tissue distribution studies reveal where the compound travels within the body after absorption. These studies are often conducted using radiolabeled compounds to track their presence in various tissues and organs, such as the liver, kidneys, lungs, and brain. The volume of distribution (Vd) is a key pharmacokinetic parameter that provides an indication of the extent of drug distribution into tissues versus remaining in the plasma.
There is no published information regarding the tissue distribution profile or potential for accumulation in specific organs, such as the lungs, for this compound.
Advanced Bioanalytical Methodologies for Research Applications
Development and Validation of Quantitative Methods for Biological Samples
A comprehensive review of scientific literature did not yield specific validated quantitative methods for the analysis of 5-(2-Acetylaminophenyl)picolinic acid in biological samples. While methodologies exist for the parent compound, picolinic acid, and other derivatives, dedicated and validated assays for this specific acetylated aminophenyl derivative are not described in the reviewed literature. The following sections outline the standard bioanalytical techniques that would be applicable for the quantification of this compound, although specific parameters for this compound have not been established.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Quantification
Currently, there are no published LC-MS/MS methods specifically developed and validated for the quantification of this compound and its potential metabolites in biological matrices. In principle, an LC-MS/MS method could be developed by optimizing chromatographic separation on a suitable column (e.g., C18) and fine-tuning mass spectrometric parameters for sensitive and specific detection. This would involve identifying precursor and product ions for Multiple Reaction Monitoring (MRM) analysis.
Illustrative LC-MS/MS Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (Positive or Negative) |
| MRM Transition (Parent) | To be determined |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Derivatized Analytes
No specific GC-MS methods for the analysis of this compound or its volatile metabolites were found in the scientific literature. Due to the low volatility of this compound, a derivatization step to increase its volatility would be necessary for GC-MS analysis. Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents.
High-Performance Liquid Chromatography (HPLC) for Picolinic Acid Detection
There are no specific HPLC methods with UV or fluorescence detection reported for the quantitative analysis of this compound in biological samples. While methods for picolinic acid exist, the unique spectral properties of the 5-(2-Acetylaminophenyl) substituent would necessitate the development of a new method with specific validation for this analyte.
Sample Preparation Strategies for Complex Biological Matrices (e.g., Blood Serum, Tissue Homogenates)
Specific sample preparation strategies for the extraction of this compound from complex biological matrices have not been described in the available literature. General approaches for small molecules of similar polarity, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, would likely be applicable but would require optimization and validation.
Potential Sample Preparation Techniques
| Technique | Description |
|---|---|
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins, followed by centrifugation. |
| Liquid-Liquid Extraction (LLE) | Extraction of the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partition coefficient. |
Application of Bioanalytical Methods in Preclinical Pharmacokinetic and Pharmacodynamic Studies
A search of the scientific literature did not yield any preclinical pharmacokinetic or pharmacodynamic studies for this compound. Therefore, there are no available data on its absorption, distribution, metabolism, and excretion (ADME) properties or its pharmacological effects in preclinical models. The development of validated bioanalytical methods as described in the preceding sections would be a prerequisite for conducting such studies.
Strategic Research Directions and Translational Preclinical Implications
Strategic Approaches for Lead Optimization and Compound Refinement
The development of any promising compound into a viable drug candidate hinges on a meticulous process of lead optimization. For 5-(2-Acetylaminophenyl)picolinic acid, several strategic approaches can be envisioned to enhance its therapeutic potential. These strategies generally aim to improve efficacy, optimize pharmacokinetic and pharmacodynamic (ADMET) profiles, and ensure chemical accessibility. nih.gov
A primary step in lead optimization involves the direct chemical manipulation of its functional groups. nih.gov The acetylamino group, the phenyl ring, and the picolinic acid core itself present multiple opportunities for modification. For instance, structure-activity relationship (SAR) studies could be initiated by synthesizing analogs with variations in the acetyl group, such as replacing it with other acyl groups or sulfonamides to modulate lipophilicity and hydrogen bonding capacity.
Furthermore, the substitution pattern on the phenyl ring could be altered to explore the impact on biological activity. The introduction of electron-donating or electron-withdrawing groups at different positions may influence the compound's interaction with its biological target. A rapid library approach, coupled with molecular modeling, could accelerate the discovery of derivatives with improved intrinsic potency and selectivity. nih.gov
Another key aspect of refinement is to enhance the compound's "drug-like" properties. This includes optimizing its solubility, metabolic stability, and cell permeability. For instance, targeted structural changes to lower excessive lipophilicity have been shown to lead to improved pharmacokinetic profiles in other molecular scaffolds. nih.gov
A systematic approach to lead optimization for this compound is outlined below:
| Optimization Strategy | Rationale | Potential Modifications |
| Structure-Activity Relationship (SAR) Studies | To identify key structural features responsible for biological activity and to enhance potency and selectivity. | - Modification of the acetylamino group. - Substitution on the phenyl ring. - Isosteric replacement of the pyridine (B92270) ring. |
| Improvement of ADMET Properties | To enhance the drug-like characteristics of the compound for better in vivo performance. | - Introduction of polar groups to improve solubility. - Modification of metabolically labile sites to increase stability. - Optimization of lipophilicity for better cell permeability. |
| Target-Focused Design | If a specific biological target is identified, to design analogs with improved binding affinity and selectivity. | - Use of computational modeling and docking studies to guide the design of new analogs. |
Potential as a Chemical Probe for Illuminating Biological Systems and Pathways
A chemical probe is a small molecule that can be used as a tool to study and understand biological systems and pathways. nih.gov While there is no specific information on this compound being used as a chemical probe, its structural features suggest a potential for such applications. The development of a chemical probe from a lead compound requires it to have well-defined and potent activity against a specific target or pathway.
To be utilized as a chemical probe, this compound would need to be extensively characterized to understand its mechanism of action and selectivity profile. Should it be found to modulate a specific protein or pathway, it could be functionalized with reporter groups, such as fluorescent tags or biotin, to enable the visualization and tracking of its interactions within a biological system. nih.gov
The process of developing this compound into a chemical probe would involve:
Target Identification and Validation: Determining the specific biological target(s) of the compound.
Selectivity Profiling: Assessing the compound's activity against a broad range of related and unrelated targets to ensure it has a narrow and well-defined spectrum of action.
Functionalization: Synthesizing derivatives with linkers for the attachment of reporter groups without significantly affecting the compound's biological activity.
Such a probe could be invaluable for dissecting complex biological processes and validating new drug targets.
Identification of Novel Therapeutic Avenues Based on Mechanistic Insights
The parent molecule, picolinic acid, is a known metabolite of tryptophan with a range of biological activities, including antiviral, immunomodulatory, and metal-chelating properties. nih.gov These known mechanisms for the parent scaffold can inform the exploration of novel therapeutic avenues for its derivative, this compound.
Picolinic acid has demonstrated broad-spectrum antiviral activity against enveloped viruses by inhibiting their entry into host cells. nih.gov It is plausible that this compound could retain or even have enhanced antiviral properties. Therefore, a key research direction would be to screen this compound against a panel of viruses to identify potential antiviral applications.
Based on these mechanistic insights from the parent compound, potential therapeutic avenues for this compound could include:
| Potential Therapeutic Area | Underlying Mechanism (Hypothesized) | Initial Research Steps |
| Antiviral Therapy | Inhibition of viral entry and replication, similar to picolinic acid. nih.gov | Screening against a panel of enveloped and non-enveloped viruses. |
| Anticancer Therapy | - DNA interaction and cleavage via metal chelation. nih.gov - Modulation of cellular pathways involved in cancer progression. | - Synthesis and evaluation of metal complexes. - In vitro cytotoxicity screening against various cancer cell lines. |
| Immunomodulation | Alteration of immune responses, a known property of picolinic acid. | Assessment of its effects on cytokine production and immune cell function. |
Bridging Preclinical Discoveries to Advanced Drug Development Stages and Target Validation
The transition from a promising preclinical compound to an advanced drug development candidate is a complex, multi-stage process. For a novel compound like this compound, this journey would require a systematic and rigorous approach to generate the necessary data to support its progression.
The initial preclinical phase would focus on comprehensive in vitro and in vivo studies to establish a proof-of-concept for its therapeutic efficacy in a relevant disease model. This would involve detailed pharmacological studies to understand its mechanism of action and to identify a robust biomarker that can be used to monitor its activity.
A critical step in this process is target validation, which involves confirming that the modulation of the intended biological target is indeed responsible for the observed therapeutic effect. This can be achieved through a combination of techniques, including genetic manipulation of the target in cell-based and animal models, and the use of chemical probes to study the downstream effects of target engagement.
Once a solid preclinical data package is established, the compound can move into the formal drug development stages, which include process chemistry development to ensure a scalable and cost-effective synthesis, formulation development to create a suitable delivery form, and regulatory toxicology studies to assess its safety profile.
The successful navigation of these stages is essential to bridge the gap between a preclinical discovery and a potential new medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
